molecular formula C11H15NO B2903673 Ethyl 3,5-dimethylbenzene-1-carboximidate CAS No. 57312-28-4

Ethyl 3,5-dimethylbenzene-1-carboximidate

Cat. No.: B2903673
CAS No.: 57312-28-4
M. Wt: 177.247
InChI Key: QTOPZSXKISZSOR-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylbenzene-1-carboximidate is an organic compound with the molecular formula C₁₁H₁₅NO. It is characterized by the presence of an ethyl group attached to a benzene ring substituted with two methyl groups and a carboximidate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethylbenzene-1-carboximidate typically involves the reaction of 3,5-dimethylbenzonitrile with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the desired carboximidate compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylbenzene-1-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

Ethyl 3,5-dimethylbenzene-1-carboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism by which ethyl 3,5-dimethylbenzene-1-carboximidate exerts its effects involves interactions with specific molecular targets. The carboximidate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Ethyl 3,5-dimethylbenzene-1-carboximidate can be compared with other similar compounds, such as:

    Ethyl 3,5-dimethylbenzoate: Similar structure but with a carboxylate group instead of a carboximidate.

    3,5-Dimethylbenzamide: Contains an amide group instead of an imidate.

    3,5-Dimethylbenzonitrile: The precursor in the synthesis of this compound, with a nitrile group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

ethyl 3,5-dimethylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOPZSXKISZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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